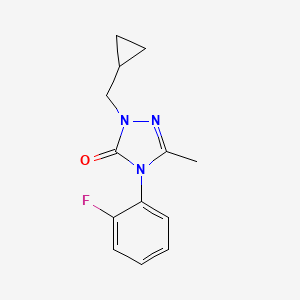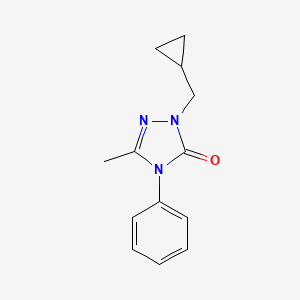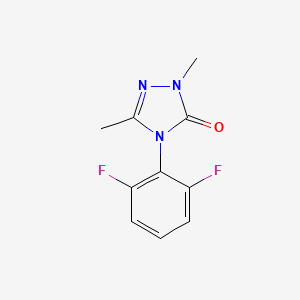![molecular formula C10H9ClF3NO2 B3038469 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate CAS No. 866018-08-8](/img/structure/B3038469.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, and their major use is in the protection of crops from pests .Chemical Reactions Analysis
Trifluoromethylpyridines are used in the synthesis of several crop-protection products . They participate in various chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyridines typically have a strong, unpleasant odor and are miscible with water . Trifluoromethyl groups can influence the chemical behavior of the compound, often increasing its stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Agrochemicals
Trifluoromethylpyridines (TFMPs) serve as key structural motifs in agrochemicals. Specifically, CTFPEA derivatives play a crucial role in crop protection. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, effectively safeguards crops from pests. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. The combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s unique characteristics contributes to their biological activity .
Pharmaceuticals
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine atom’s influence on drug properties, such as lipophilicity and metabolic stability, enhances the efficacy of these compounds. Researchers continue to explore novel therapeutic applications for TFMP derivatives .
Veterinary Products
Beyond human medicine, TFMP derivatives also feature in veterinary products. Two veterinary drugs containing the TFMP moiety have been granted market approval. These compounds demonstrate promise in addressing animal health issues, leveraging the unique properties conferred by the trifluoromethyl group .
Intermediate Synthesis
CTFPEA serves as an intermediate in the synthesis of other valuable compounds. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained in good yield via a simple one-step reaction .
Functional Materials
Fluorinated organic chemicals, including TFMP derivatives, contribute to functional materials. Their unique properties impact material performance, such as solubility, stability, and electronic behavior. Researchers explore applications in areas like optoelectronics, sensors, and coatings .
Chemical Research and Development
CTFPEA and its derivatives remain subjects of ongoing research. Scientists investigate their reactivity, stability, and potential applications beyond the current scope. Vapor-phase reactions and other synthetic methodologies continue to expand our understanding of these compounds .
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, which enhances the potency of the drug .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the transmetalation of organoboron reagents with palladium (ii) complexes, is a common process in the synthesis of such compounds .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(17-6(2)16)9-8(11)3-7(4-15-9)10(12,13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVLYFCACUQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,8-Dibromo-2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B3038389.png)





![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)
![7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B3038401.png)

![2-[(6-Chloro-3-pyridinyl)methoxy]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3038405.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3038408.png)
![2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B3038409.png)